Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate
Overview
Description
Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and significant biological activities. This compound features a trifluoromethyl group at the 7th position and an ethyl ester group at the 3rd position of the quinoline ring.
Mechanism of Action
Mode of Action
The specific mode of action of Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Result of Action
This compound has been found to exhibit moderate cytotoxic activity against certain cancer cell lines . Specifically, it shows activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line .
Biochemical Analysis
Biochemical Properties
Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit topoisomerase, an enzyme crucial for DNA replication and transcription . Additionally, it interacts with thymidylate synthase and telomerase, enzymes involved in DNA synthesis and maintenance . These interactions suggest that this compound could be a potent inhibitor of cell proliferation, making it a potential candidate for anticancer therapies.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has shown moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, while displaying weaker activity against the HCT-116 human colorectal carcinoma cell line . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, inhibiting or activating their function. For instance, its interaction with topoisomerase leads to the inhibition of DNA replication, thereby preventing cell proliferation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underline its potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is generally stable under normal laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . Its stability and efficacy may decrease over time, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites . These metabolic processes can influence its efficacy and toxicity, affecting its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins . Additionally, it can be found in the mitochondria, where it influences mitochondrial function and induces apoptosis . Targeting signals and post-translational modifications may direct its localization to these specific compartments, enhancing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(trifluoromethyl)quinoline-3-carboxylate typically involves the reaction of 3-amino benzotrifluoride with ethyl 2-methyl-3-oxobutanoate under acidic conditions. This reaction forms the quinoline ring system with the desired substituents. The process may involve multiple steps, including cyclization and esterification reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for synthesizing potential anticancer, antibacterial, and antiviral agents.
Biological Studies: The compound’s derivatives are studied for their interactions with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: Similar structure but with a hydroxyl group at the 4th position.
7-Trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester: Another derivative with a hydroxyl group at the 4th position.
Uniqueness
Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 7th position enhances its stability and lipophilicity, making it a valuable compound in drug design and development .
Properties
IUPAC Name |
ethyl 7-(trifluoromethyl)quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-5-8-3-4-10(13(14,15)16)6-11(8)17-7-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMHCHKNNQESLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673128 | |
Record name | Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-18-6 | |
Record name | Ethyl 7-(trifluoromethyl)quinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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